molecular formula C15H9Cl2N3O3 B12408782 Faah/magl-IN-1

Faah/magl-IN-1

Cat. No.: B12408782
M. Wt: 350.2 g/mol
InChI Key: YDJVNCBETAXXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FAAH/MAGL-IN-1 (compound SIH 3) is a dual inhibitor targeting fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), two key enzymes in the endocannabinoid system. FAAH degrades anandamide (AEA), an endogenous cannabinoid receptor agonist, while MAGL hydrolyzes 2-arachidonoylglycerol (2-AG).

This compound exhibits potent inhibitory activity with IC50 values of 31 nM (FAAH) and 29 nM (MAGL), demonstrating balanced dual-target efficacy . Its nanomolar potency distinguishes it from many natural and synthetic inhibitors, positioning it as a promising lead compound for preclinical research, particularly in neuropathic pain models .

Properties

Molecular Formula

C15H9Cl2N3O3

Molecular Weight

350.2 g/mol

IUPAC Name

2-chloro-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]-6-hydroxybenzamide

InChI

InChI=1S/C15H9Cl2N3O3/c16-7-4-5-8-10(6-7)18-15(23)13(8)19-20-14(22)12-9(17)2-1-3-11(12)21/h1-6,18,21,23H

InChI Key

YDJVNCBETAXXMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)N=NC2=C(NC3=C2C=CC(=C3)Cl)O)O

Origin of Product

United States

Preparation Methods

Comparison with Similar Compounds

Dual FAAH/MAGL Inhibitors

Table 1: Dual FAAH/MAGL Inhibitors

Compound FAAH IC50 (nM) MAGL IC50 (nM) Selectivity Ratio (FAAH:MAGL) Key Features
FAAH/MAGL-IN-1 31 29 ~1:1 Balanced dual inhibition; nanomolar potency
FAAH/MAGL-IN-2 Not reported Not reported - Structure uncharacterized; listed in bioactive libraries
VDM11 ~2900* ~2900* ~1:1 Weak micromolar activity; acts as a substrate for FAAH

*VDM11’s MAGL inhibition IC50 ≈ 2.9 µM (2900 nM) .

Key Findings :

  • This compound outperforms VDM11 by ~100-fold in potency, making it superior for targeted studies .

Selective FAAH Inhibitors

Table 2: Selective FAAH Inhibitors

Compound FAAH IC50 (nM) Selectivity Over MAGL Key Features
This compound 31 Moderate (29 nM MAGL) Dual-target
Biochanin-A 1000–4000 Not specified Natural isoflavone; low micromolar potency
Sulfonyl Fluoride 21d ~100–200* High Covalent inhibitor; cross-species efficacy (rat/human)
PF-750 Not reported High Co-crystallized with humanized FAAH; used in structural studies

*Sulfonyl fluoride 21d inhibits rat FAAH (IC50 ≈ 100 nM) and human FAAH (IC50 ≈ 200 nM) .

Key Findings :

  • This compound’s FAAH inhibition is 10–30× more potent than Biochanin-A, a natural flavonoid .

Selective MAGL Inhibitors

Table 3: Selective MAGL Inhibitors

Compound MAGL IC50 (nM) Selectivity Over FAAH Key Features
This compound 29 Moderate (31 nM FAAH) Dual-target
MAGL-IN-9 2.7 High Reversible; high selectivity
KML29 8.8 High Irreversible; used in obesity models

Key Findings :

  • MAGL-IN-9 is 10× more potent against MAGL than this compound but lacks FAAH inhibition, limiting its utility in dual-target applications .

Research Implications and Challenges

  • Species Variability : Rat and human FAAH share 84% sequence identity, but inhibitors like sulfonyl fluoride 21d show species-dependent potency shifts . This compound’s cross-species efficacy remains unconfirmed but is critical for translational research.
  • Therapeutic Trade-offs : Dual inhibitors like this compound may avoid the compensatory enzymatic upregulation seen with single-target agents but require careful selectivity profiling to minimize off-target effects .
  • Structural Insights : Co-crystallization studies with humanized FAAH (e.g., PF-750) provide templates for optimizing this compound’s binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.